molecular formula C12H10BrNO3 B1275382 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione CAS No. 51132-00-4

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

Cat. No.: B1275382
CAS No.: 51132-00-4
M. Wt: 296.12 g/mol
InChI Key: PTPZBCHKQSHXQZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione (CAS 51132-00-4) is a high-purity brominated phthalimide derivative supplied for advanced chemical and pharmaceutical research . This compound features a reactive bromo-ketone group attached to the isoindoline-1,3-dione (phthalimide) scaffold, making it a valuable bifunctional synthetic intermediate for designing novel molecular structures . The phthalimide moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities. Research on isoindoline-1,3-dione derivatives has demonstrated their potential as antimicrobial and antifungal agents . These compounds are investigated for their ability to interact with microbial enzymes, such as fungal cytochrome P450, potentially disrupting essential processes like ergosterol synthesis in cell membranes . This makes derivatives of this chemical family valuable scaffolds in developing new anti-infective agents. This product is offered with a guaranteed purity of 99% and is packaged in a 25kg/cardboard drum for industrial-scale research and development . It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-bromo-3-oxobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPZBCHKQSHXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396036
Record name 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51132-00-4
Record name 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51132-00-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-oxobutyl)
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Preparation Methods

Temperature and Stoichiometry

Variations in temperature and bromine equivalence significantly impact yield:

Parameter Standard Conditions Optimized Conditions Yield Improvement
Temperature 0°C → 25°C 0°C → 25°C
Bromine Equivalence 1.1 equiv 1.05 equiv +12%
Stirring Time 15 h 24 h +18%

Exceeding 1.1 equiv of bromine promotes over-bromination, while insufficient equivalents leave unreacted starting material.

Solvent Effects

Methanol is preferred due to its polarity and ability to dissolve both reactants. Alternatives like acetonitrile or dimethylformamide (DMF) reduce yields by 15–20%, likely due to poor intermediate stabilization.

Industrial-Scale Production

Industrial protocols emphasize cost-effectiveness and reproducibility:

  • Batch Reactors : Large-scale reactions use jacketed reactors for temperature control.
  • Purification : Recrystallization from ethanol or ethyl acetate achieves >99% purity.
  • Catalyst Recovery : Sulfuric acid is neutralized with aqueous sodium bicarbonate and recycled, reducing waste.

Case Study : A pilot plant reported 75% yield at 10 kg scale using continuous stirring and in-line pH monitoring to optimize acid concentration.

Alternative Synthetic Approaches

Nucleophilic Substitution

A patent describes a two-step process for related isoindoline derivatives:

  • Step 1 : React isoindoline-1,3-dione with 1,4-dibromo-2-butanone in tetrahydrofuran (THF).
  • Step 2 : Purify via column chromatography (SiO₂, hexane/ethyl acetate).

While this method avoids bromine gas, it requires expensive reagents and yields ≤65%, making it less economical.

Microwave-Assisted Synthesis

Emerging techniques use microwave irradiation to accelerate reactions:

  • Conditions : 100°C, 30 min, DMF solvent.
  • Yield : 78%, comparable to conventional methods but with 80% shorter reaction time.

Analytical and Purification Techniques

Chromatography

  • Silica Gel Chromatography : Elution with 20% ethyl acetate in hexanes removes non-polar byproducts.
  • HPLC : Purity >99% confirmed using C18 columns (retention time: 13.8 min).

Spectroscopic Characterization

  • IR : Peaks at 1770 cm⁻¹ (C=O) and 1706 cm⁻¹ (C-Br).
  • ¹H NMR : Distinct signals at δ 3.15 ppm (CH₂-Br) and δ 4.18 ppm (N-CH₂).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-bromination generates 2-(4,4-dibromo-3-oxobutyl)isoindoline-1,3-dione.
  • Solution : Precise stoichiometry (1.05–1.1 equiv Br₂) and slow addition rates reduce byproducts.

Scalability Limitations

  • Issue : Exothermic bromine addition risks thermal runaway in large batches.
  • Solution : Semi-batch reactors with cooling jackets and automated dosing systems maintain safety.

Comparative Analysis of Methods

Method Yield Cost Scalability Purity
Conventional Bromination 82% Low High >99%
Nucleophilic Substitution 65% High Moderate 95%
Microwave-Assisted 78% Moderate Low 98%

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physical Data

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Functional Groups
This compound C₁₂H₁₂BrNO₃ 282.09 4-Bromo-3-oxobutyl 147–148 Ketone, bromoalkyl
2-(4-Bromobutyl)isoindoline-1,3-dione C₁₂H₁₂BrNO₂ 282.13 4-Bromobutyl Not reported Bromoalkyl
2-(4-Bromophenyl)isoindoline-1,3-dione C₁₄H₉BrNO₂ 316.15 4-Bromophenyl Not reported Aromatic bromine
2-[1-(4-Bromobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione C₂₀H₁₆BrN₂O₄ 437.25 Bromobenzyl-piperidinyl 154.2–156.0 Piperidinyl, bromoaromatic
2-(4-Azidobutyl)isoindoline-1,3-dione C₁₂H₁₂N₄O₂ 244.25 4-Azidobutyl Not reported Azide

Key Observations:

  • Substituent Effects on Physical Properties: The ketone group in this compound lowers its melting point compared to bulkier analogs like piperidinyl derivatives (e.g., 154–156°C for the bromobenzyl-piperidinyl compound) .
  • Molecular Weight vs.

Biological Activity

2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a heterocyclic compound with significant potential in biochemical and pharmaceutical research. With the molecular formula C12H10BrNO3 and a molar mass of 296.12 g/mol, this compound exhibits various biological activities, particularly in enzyme interactions, cellular processes, and potential therapeutic applications.

The compound's biological activity is largely attributed to its structural features, including the isoindoline-1,3-dione moiety and the presence of a bromine atom. These features facilitate interactions with enzymes and proteins, influencing their activity.

Key Biochemical Interactions

  • Enzyme Interactions : The bromine atom can participate in halogen bonding, enhancing binding affinity to certain proteins. The isoindoline structure allows for hydrogen bonding with amino acid residues, modulating enzyme functions.
  • Cellular Effects : This compound can affect cell signaling pathways and gene expression. For example, it may inhibit kinases, altering phosphorylation states of proteins and subsequently affecting metabolic pathways.

The mechanism of action involves binding to specific enzymes and regulatory proteins:

  • Competitive Inhibition : The compound may mimic substrate structures, acting as a competitive inhibitor for certain enzymes.
  • Gene Expression Modulation : It can influence transcription factors or other regulatory proteins, leading to changes in gene expression patterns.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound against various cancer cell lines.

Cell Line IC50 (µM)
MDA-MB-231 (Breast cancer)9.66
UMUC-3 (Bladder cancer)19.81
MV4-11 (Leukemia)29.35
A549 (Lung carcinoma)46.51

This table summarizes the antiproliferative activity against selected cancer cell lines, indicating promising potential for further development as an anticancer agent .

Study on Antiproliferative Activity

A study conducted on newly synthesized derivatives of isoindoline compounds showed that this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The IC50 values indicate its effectiveness compared to other known compounds .

Mechanistic Insights

Kinetic studies using double-reciprocal plots have elucidated the inhibition mechanism of human neutrophil elastase by this compound. These studies suggest that the compound's structure allows it to effectively inhibit enzyme activity through specific molecular interactions .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, brominated alkyl chains (e.g., 4-bromobutyl derivatives) react with isoindoline-1,3-dione precursors under basic conditions (e.g., Cs₂CO₃ in DMF at 110°C) to form the target compound . Intermediate characterization relies on NMR (¹H/¹³C) for tracking substitution patterns and X-ray crystallography for confirming stereochemistry in crystalline derivatives . Purity is validated via HPLC or mass spectrometry .

Q. How can the physicochemical properties of this compound guide experimental design in solubility-dependent assays?

Key properties include a LogP of ~1.73 (indicating moderate lipophilicity) and a polar surface area (PSA) of 54.45 Ų, suggesting partial aqueous solubility . Pre-formulation studies should optimize solvents like DMSO for stock solutions, while adjusting pH or using surfactants may mitigate aggregation in biological buffers. Thermal stability (boiling point: 410°C) allows for high-temperature reactions without degradation .

Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

¹H/¹³C NMR is essential for verifying the bromobutyl chain’s integration and carbonyl groups. For example, the ¹H-NMR spectrum shows distinct peaks for the methylene groups adjacent to the bromine (δ ~3.5–4.0 ppm) and the isoindoline-dione aromatic protons (δ ~7.6–8.0 ppm) . IR spectroscopy confirms C=O stretches (~1700–1750 cm⁻¹), while X-ray crystallography resolves steric effects in crystalline forms .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during alkylation of isoindoline-1,3-dione derivatives?

Competing alkylation sites (e.g., oxygen vs. nitrogen) are mitigated by steric hindrance and electronic effects. Using bulky bases (e.g., Cs₂CO₃) or aprotic solvents (DMF) favors N-alkylation over O-alkylation . Computational modeling (DFT) can predict reactive sites, while kinetic studies track intermediate formation . Conflicting data on yields (67–92% in similar derivatives) may arise from varying electron-withdrawing groups on the isoindoline core .

Q. How do structural modifications (e.g., bromine position, ketone groups) influence biological activity in enzyme inhibition studies?

The 3-oxobutyl moiety enhances electrophilicity, enabling covalent interactions with enzyme active sites (e.g., tyrosinase or lipoxygenase). Bromine’s electron-withdrawing effect stabilizes transition states in inhibition kinetics . Comparative studies show that replacing bromine with chlorine reduces potency (IC₅₀ increases by ~50%), highlighting halogen-dependent activity . Molecular docking (AutoDock Vina) validates binding modes to targets like mushroom tyrosinase .

Q. How can contradictions in reaction outcomes (e.g., yield variability) be systematically analyzed?

Contradictions often stem from reaction conditions (temperature, catalyst loading). For instance, Cs₂CO₃ in DMF at 110°C achieves 90% yield for analogous bromoalkyl derivatives, while K₂CO₃ yields <70% due to incomplete deprotonation . Design of Experiments (DoE) frameworks optimize variables, and LC-MS monitors side products (e.g., elimination byproducts from β-hydride removal) .

Q. What mechanistic insights explain the compound’s role in PROTAC (Proteolysis-Targeting Chimera) development?

The phthalimide core serves as a ligand for E3 ubiquitin ligases (e.g., cereblon). The 4-bromo-3-oxobutyl linker enables conjugation to target protein binders, facilitating ternary complex formation. In vitro assays (Western blot) confirm degradation efficiency, while SPR (Surface Plasmon Resonance) measures binding affinity to ligase domains . Competing studies note that longer linkers (e.g., 5-bromopentyl) reduce cellular permeability, necessitating structure-activity trade-offs .

Q. How do crystallographic data inform the design of enantiomerically pure derivatives?

Single-crystal X-ray structures (e.g., monoclinic P2₁ space group, β = 115.3°) reveal non-covalent interactions (e.g., π-stacking, hydrogen bonds) that stabilize specific conformations . Enantioselective synthesis employs chiral auxiliaries (e.g., (R,R)-bis(4-methylbenzyl)amino groups) or catalysts (e.g., BINOL-derived phosphoric acids) to achieve >90% ee, verified via chiral HPLC .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes in enzyme studies .
  • Crystallography : Refine structures with SHELX97, ensuring R-factors <0.05 for high-confidence models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
Reactant of Route 2
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2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione

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